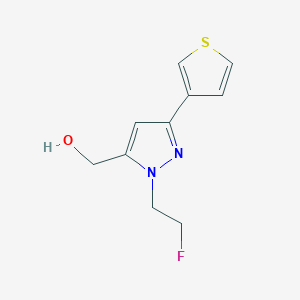

(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

Description

Properties

IUPAC Name |

[2-(2-fluoroethyl)-5-thiophen-3-ylpyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2OS/c11-2-3-13-9(6-14)5-10(12-13)8-1-4-15-7-8/h1,4-5,7,14H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYWELHPAZLZHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NN(C(=C2)CO)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of (1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol typically involves multi-step organic reactions. The key synthetic steps can be summarized as follows:

Formation of the Pyrazole Ring: The pyrazole core is commonly constructed via condensation of hydrazine derivatives with 1,3-diketones or β-keto esters. This cyclization forms the five-membered pyrazole heterocycle, which serves as the scaffold for further functionalization.

Introduction of the Thiophene Substituent: The thiophene ring at the 3-position of the pyrazole is introduced through cross-coupling reactions such as Suzuki-Miyaura coupling, employing thiophene boronic acid derivatives or halides. This step ensures regioselective attachment of the thiophene moiety.

Incorporation of the 2-Fluoroethyl Group: The 1-position fluoroethyl substituent is introduced via nucleophilic substitution reactions using fluoroethyl halides (e.g., 2-fluoroethyl bromide) under basic conditions, allowing selective alkylation of the pyrazole nitrogen.

Hydroxymethyl Group Installation: The hydroxymethyl group at the 5-position of the pyrazole ring is typically introduced through selective hydroxymethylation, often using formaldehyde or paraformaldehyde derivatives under basic or mildly acidic conditions.

Purification and Characterization: The final compound is purified by chromatographic techniques and recrystallization, followed by characterization using NMR, IR, and mass spectrometry to confirm structure and purity.

Detailed Synthetic Route and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + 1,3-diketone; reflux in ethanol or suitable solvent | Formation of pyrazole intermediate | Reaction monitored by TLC; yields typically moderate |

| 2 | Thiophene introduction | Suzuki-Miyaura coupling: Pyrazole halide + thiophene boronic acid, Pd catalyst, base, solvent | Thiophene-substituted pyrazole | Requires inert atmosphere; catalyst optimization needed |

| 3 | 2-Fluoroethyl substitution | N-alkylation with 2-fluoroethyl bromide, base (e.g., K2CO3), solvent (DMF or acetonitrile) | N-(2-fluoroethyl) pyrazole derivative | Temperature control critical to avoid side reactions |

| 4 | Hydroxymethylation | Formaldehyde (aqueous or paraformaldehyde), base (NaOH), solvent | Hydroxymethylated pyrazole final product | Selectivity for 5-position hydroxymethylation important |

| 5 | Purification | Chromatography (silica gel), recrystallization (MeOH/H2O) | Pure this compound | Characterization by NMR, IR, HRMS confirms structure |

Research Findings and Optimization Notes

The pyrazole ring formation is a well-established reaction, but the choice of diketone and hydrazine derivatives affects regioselectivity and yield.

Suzuki-Miyaura coupling for thiophene introduction requires careful selection of palladium catalysts and ligands to maximize coupling efficiency and minimize by-products.

The nucleophilic substitution for fluoroethyl group introduction benefits from polar aprotic solvents and mild bases to facilitate alkylation without decomposition.

Hydroxymethylation is sensitive to reaction pH and temperature; mild basic conditions favor selective substitution at the 5-position of the pyrazole ring without over-alkylation.

Purification steps are crucial due to the presence of regioisomers and side products; recrystallization from methanol/water mixtures often yields pure crystalline product.

Summary Table of Key Reaction Parameters

| Reaction Step | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pyrazole formation | Hydrazine + 1,3-diketone | Ethanol or DMF | Reflux (~80°C) | 4–8 hours | 60–75 | TLC monitoring; moderate yields |

| Thiophene coupling | Thiophene boronic acid, Pd catalyst, base (K3PO4) | Toluene/Water biphasic | 80–100°C | 12–24 hours | 70–85 | Inert atmosphere; catalyst optimization |

| Fluoroethyl alkylation | 2-Fluoroethyl bromide, K2CO3 | DMF or Acetonitrile | 50–70°C | 6–12 hours | 65–80 | Avoid excess base to reduce side reactions |

| Hydroxymethylation | Formaldehyde, NaOH | Water/MeOH | Room temp to 40°C | 2–6 hours | 60–75 | Selective substitution; pH control essential |

| Purification | Silica gel chromatography, recrystallization | Various | Ambient | — | — | Essential for product purity |

Analytical and Characterization Data (Typical)

NMR Spectroscopy: Proton NMR shows characteristic signals for pyrazole protons, fluoroethyl methylene groups (coupled with fluorine), thiophene aromatic protons, and hydroxymethyl protons.

Mass Spectrometry: High-resolution mass spectrometry confirms molecular ion peak consistent with $$C{10}H{11}FN_2OS$$, molecular weight 226.27 g/mol.

Infrared Spectroscopy: Presence of hydroxyl group (broad O–H stretch ~3300 cm$$^{-1}$$), aromatic C–H stretches, and C–F stretches.

Melting Point: Typically between 150–160 °C depending on purity and crystallization conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in (1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The fluoroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol have been evaluated for their ability to inhibit specific cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could effectively induce apoptosis in cancer cells through the activation of caspase pathways.

2. Anti-inflammatory Properties

Research has shown that certain pyrazole compounds possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. For example, a derivative of this compound was tested in vitro and found to inhibit the production of pro-inflammatory cytokines in macrophages .

3. Antimicrobial Activity

The compound's unique structure allows it to interact with biological membranes, which can lead to antimicrobial activity. Studies conducted on similar compounds have shown effectiveness against various bacterial strains, suggesting potential for development as antimicrobial agents .

Material Science Applications

1. Development of New Materials

The incorporation of thiophene and fluoroethyl groups into polymer matrices has been explored for creating materials with enhanced electronic properties. Research indicates that such modifications can improve conductivity and stability in organic electronic devices .

2. Sensor Technology

The unique electronic properties of thiophene-containing compounds make them suitable for use in sensors. Studies have shown that these materials can be used to detect volatile organic compounds (VOCs) with high sensitivity, indicating their potential in environmental monitoring applications .

Biochemical Studies

1. Protein Interaction Studies

The compound can be utilized as a probe to study protein interactions due to its ability to bind selectively to certain proteins. This application is critical in drug discovery processes where understanding protein-ligand interactions is essential .

2. Enzyme Inhibition

Research has demonstrated that pyrazole derivatives can act as enzyme inhibitors, impacting metabolic pathways relevant to various diseases. Case studies have shown that modifications to the pyrazole core can enhance selectivity and potency against specific enzymes involved in disease progression .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, while the thiophene ring can contribute to its overall stability and reactivity. The pyrazole core is known to participate in various biochemical pathways, potentially leading to the modulation of cellular processes.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with the target molecule, differing in substituents, heterocyclic rings, or functional groups:

Structural and Functional Differences

Substituent Effects: Fluoroethyl vs. Ethyl: The 2-fluoroethyl group in the target compound increases electronegativity and metabolic stability compared to the ethyl group in . Fluorine’s inductive effect may enhance binding to hydrophobic pockets in enzymes or receptors. Thiophen-3-yl vs.

Functional Group Variations :

- Hydroxymethyl Position : In , the hydroxymethyl is attached to the thiophene ring rather than the pyrazole, reducing pyrazole polarity and possibly altering solubility.

- Trifluoromethyl vs. Fluoroethyl : The trifluoromethyl group in is more electron-withdrawing and lipophilic, which could improve membrane permeability but reduce solubility.

Linker and Rigidity :

Pharmacological and Physicochemical Properties

- Solubility : The hydroxymethyl group in the target compound enhances water solubility compared to analogues with bulky aromatic substituents (e.g., ).

- Metabolic Stability : The 2-fluoroethyl group likely confers greater resistance to oxidative metabolism than ethyl but less than trifluoromethyl .

- Biological Activity: Pyrazole derivatives in exhibit anti-trypanosomal activity, suggesting the target compound could be explored for parasitic infections. Thiophene-containing compounds (e.g., ) may target enzymes with sulfur-binding pockets, such as cytochrome P450 isoforms.

Biological Activity

The compound (1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is a synthetic pyrazole derivative characterized by the presence of a thiophene ring and a fluoroethyl group. This unique structure suggests potential biological activities that merit investigation. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 235.28 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, and the incorporation of fluorine enhances metabolic stability and bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Molecular Targets : It may interact with receptor proteins, enzymes, or nucleic acids, influencing several biochemical pathways.

- Signal Transduction : The presence of the thiophene moiety can enhance interactions with cellular receptors, potentially modulating signal transduction pathways involved in inflammation and cancer progression.

Biological Activities

Research indicates that compounds containing pyrazole and thiophene moieties exhibit a range of biological activities:

- Antimicrobial Activity : Pyrazole derivatives have been reported to possess significant antimicrobial properties against various pathogens. For instance, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The structural features of this compound suggest potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

- Antitumor Activity : Some pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | 2-(4-methyl-1H-pyrazol-1-yl)thiophen-3-amine | Effective against E. coli, S. aureus |

| Anti-inflammatory | 4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazole | Inhibition of pro-inflammatory cytokines |

| Antitumor | 5-thiophenyl-pyrazole derivatives | Induction of apoptosis in cancer cells |

Case Study: Antimicrobial Screening

In a study evaluating the antimicrobial activity of related pyrazole compounds, derivatives were tested against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the pyrazole structure significantly enhanced antibacterial efficacy, suggesting that this compound may exhibit similar or improved activity.

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures can inhibit bacterial growth effectively. For example, derivatives with thiophene substitutions showed zones of inhibition comparable to standard antibiotics in disc diffusion assays.

Q & A

Q. What are the established synthetic routes for (1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving:

- Cyclocondensation : Reacting α,β-unsaturated ketones with hydrazine derivatives in glacial acetic acid under reflux (4–6 hours), followed by recrystallization in ethanol .

- Fluoroethyl Group Introduction : Alkylation using bromoethyl acetate in ethanol with NaOEt as a base, followed by hydrolysis (NaOH/H₂O/THF) to yield the methanol moiety .

- Thiophene Incorporation : Suzuki-Miyaura coupling or nucleophilic substitution to attach the thiophen-3-yl group, optimized under microwave (μW) heating for reduced reaction times .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) for unambiguous confirmation of regiochemistry and stereochemistry .

- Spectroscopy :

- NMR : ¹H/¹³C NMR with 2D experiments (COSY, HSQC) to resolve overlapping signals from the fluoroethyl and thiophene groups.

- FTIR : Identification of O–H (methanol) and C–F stretches .

- Purity Assessment : HPLC with UV detection (C18 column, acetonitrile/water gradient) .

Q. How does the hydroxyl group in the methanol moiety influence solubility and formulation?

- Methodological Answer :

- Solubility Testing : Perform phase-solubility studies in polar solvents (e.g., ethanol, DMSO) and aqueous buffers (pH 1–12) to determine optimal storage and delivery conditions .

- Derivatization : Acetylation or silylation of the hydroxyl group can improve lipophilicity for bioavailability studies .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Reagent Selection : Use T3P® (propylphosphonic anhydride) as a coupling agent to enhance intermediate stability .

- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient thiophene coupling, with microwave-assisted heating (90°C, 30 min) to reduce side reactions .

- Workflow Table :

| Step | Reagents/Conditions | Yield Improvement Strategy |

|---|---|---|

| Cyclocondensation | Hydrazine hydrate, glacial acetic acid, reflux | Use Dean-Stark trap for water removal |

| Fluoroethylation | Bromoethyl acetate, NaOEt, μW heating | Purify intermediates via flash chromatography |

Q. What strategies address contradictions in reported biological activities of pyrazole-thiophene derivatives?

- Methodological Answer :

- Assay Standardization : Compare results across cell lines (e.g., Gram-positive vs. Gram-negative bacteria) using standardized MIC (Minimum Inhibitory Concentration) protocols .

- Metabolic Profiling : LC-MS/MS to identify active metabolites that may explain divergent activity reports .

- Structural-Activity Relationship (SAR) : Modify the thiophene substituents (e.g., 3-yl vs. 2-yl) to isolate key pharmacophores .

Q. What computational methods predict the reactivity of the fluoroethyl group in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model fluorine’s electron-withdrawing effects on adjacent carbons .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict hydrolysis rates .

Q. How can discrepancies in spectral data interpretation be resolved?

- Methodological Answer :

- 2D NMR : NOESY or ROESY to distinguish between regioisomers (e.g., pyrazole C3 vs. C5 substitution) .

- SC-XRD Validation : Compare experimental XRD data with Cambridge Structural Database entries for pyrazole-thiophene derivatives .

Data Contradiction Analysis

Q. How should researchers interpret conflicting melting points reported for similar derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.